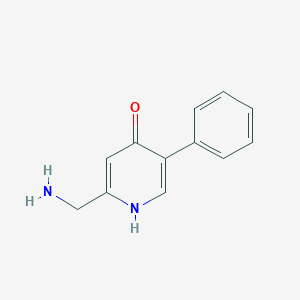

2-Aminomethyl-5-phenyl-pyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-(aminomethyl)-5-phenyl-1H-pyridin-4-one |

InChI |

InChI=1S/C12H12N2O/c13-7-10-6-12(15)11(8-14-10)9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,14,15) |

InChI Key |

DHQBHRCAVRKJNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=CC2=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Aminomethyl-5-phenyl-pyridin-4-ol

Executive Summary & Pharmacophore Analysis

2-Aminomethyl-5-phenyl-pyridin-4-ol (and its tautomer 2-aminomethyl-5-phenyl-pyridin-4(1H)-one ) represents a privileged scaffold in medicinal chemistry. The 4-pyridone core is a validated pharmacophore found in various kinase inhibitors, anti-infectives, and CNS-active agents.

-

Structural Significance:

-

4-Hydroxyl/Ketone: Acts as a hydrogen bond donor/acceptor pair, critical for binding in the ATP-binding pocket of kinases or metal chelation (e.g., in metalloenzyme inhibitors).

-

5-Phenyl Group: Provides hydrophobic interactions (π-stacking) often required for potency and selectivity in active sites.

-

2-Aminomethyl: A flexible, basic handle that improves solubility and allows for further diversification (e.g., amide coupling, reductive amination) to tune pharmacokinetic properties.

-

This guide details a robust, convergent 6-step synthesis designed for scalability and regiochemical precision, avoiding the ambiguity often found in de novo ring construction methods.

Retrosynthetic Analysis

The synthesis is designed to install the sensitive aminomethyl group late in the sequence to prevent side reactions. The strategy relies on the functionalization of a pre-formed pyridine core rather than cyclization, ensuring high regiocontrol.

Strategic Disconnections

-

C-O Bond Cleavage: The final step involves deprotection of a 4-methoxy ether. This masking group protects the 4-hydroxyl functionality throughout the synthesis.

-

C-N Bond Formation (Reductive): The primary amine is generated via hydrogenation of a nitrile. This is superior to direct alkylation, which often leads to over-alkylation.

-

C-C Bond Formation (Cyanation): The 2-cyano group is installed via Pd-catalyzed cyanation of a 2-chloro precursor.

-

C-C Bond Formation (Suzuki): The 5-phenyl ring is introduced via Suzuki-Miyaura coupling, utilizing the orthogonal reactivity of the 5-bromo and 2-chloro positions.

Figure 1: Retrosynthetic logic prioritizing late-stage amine generation and protecting group strategy.

Detailed Experimental Protocol

Phase 1: Core Functionalization (Steps 1-3)

Step 1: Synthesis of 5-Bromo-2-chloro-4-methoxypyridine

-

Reagents: 2-Chloro-4-methoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile.

-

Protocol:

-

Dissolve 2-chloro-4-methoxypyridine (1.0 eq) in acetonitrile (0.5 M).

-

Add NBS (1.1 eq) portion-wise at 0°C to control the exotherm.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Concentrate solvent, resuspend in EtOAc, wash with Na2S2O3 (aq) to remove bromine, then water and brine.

-

Purification: Recrystallize from Hexane/EtOAc.

-

-

Key Insight: The methoxy group at C4 directs bromination to the C5 position (ortho-direction), while the chlorine at C2 deactivates the C3 position, ensuring high regioselectivity.

Step 2: Suzuki-Miyaura Coupling (Introduction of Phenyl)

-

Reagents: 5-Bromo-2-chloro-4-methoxypyridine, Phenylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/Water (4:1).

-

Protocol:

-

Combine bromide (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (3.0 eq) in degassed solvent.

-

Add Pd(dppf)Cl2 (5 mol%).

-

Heat to 90°C under N2 atmosphere for 4-6 hours.

-

Workup: Filter through Celite, extract with EtOAc.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc/Hexane).

-

-

Causality: The C5-Br bond is significantly more reactive towards oxidative addition than the C2-Cl bond, allowing selective arylation without affecting the handle needed for the next step.

Step 3: Palladium-Catalyzed Cyanation

-

Reagents: 2-Chloro-5-phenyl-4-methoxypyridine, Zn(CN)2, Pd2(dba)3, dppf, DMF.

-

Protocol:

-

Validation: IR spectroscopy will show the appearance of a sharp nitrile stretch at ~2230 cm⁻¹.

Phase 2: Target Generation (Steps 4-5)

Step 4: Nitrile Reduction to Amine

-

Reagents: 2-Cyano-5-phenyl-4-methoxypyridine, Raney Nickel (or Pd/C), H2 (50 psi), Methanolic Ammonia.

-

Protocol:

-

Dissolve nitrile in MeOH saturated with NH3 (prevents secondary amine formation).

-

Add catalyst (10 wt%).

-

Hydrogenate at 50 psi for 16 hours.

-

Workup: Filter over Celite under Argon (Raney Ni is pyrophoric). Concentrate to yield crude amine.

-

Step 5: Demethylation (Final Deprotection)

-

Reagents: 48% HBr (aq) or BBr3 in DCM.

-

Protocol (HBr Method - Robust):

-

Dissolve crude amine in 48% HBr.

-

Reflux at 100°C for 4-8 hours.

-

Workup: Cool to RT. Neutralize carefully with NaHCO3 to pH ~7-8. The product often precipitates at neutral pH due to its zwitterionic nature.

-

Purification: Preparative HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid) or recrystallization from water/ethanol.

-

Figure 2: Step-by-step reaction workflow from starting material to final target.

Characterization & Data Specifications

The final compound exists in a tautomeric equilibrium between the pyridin-4-ol and pyridin-4-one forms. In polar solvents (DMSO, MeOH), the pyridone form typically predominates.

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | Aminomethyl | δ 3.80 - 4.10 ppm (s, 2H, -CH 2-NH2) |

| Aromatic (Ph) | δ 7.30 - 7.60 ppm (m, 5H, Phenyl group) | |

| Pyridine C3-H | δ 6.20 - 6.50 ppm (s, 1H). Diagnostic singlet. | |

| Pyridine C6-H | δ 7.80 - 8.10 ppm (s, 1H).[3] Deshielded by adjacent N and Ph. | |

| Exchangeables | Broad singlets for -NH2 and -OH/NH (tautomer dependent). | |

| 13C NMR | Carbonyl/C-OH | δ 170-180 ppm (indicative of pyridone C=O character). |

| Nitrile | Absent (Confirms reduction). | |

| Mass Spec | ESI+ | [M+H]+ = 215.1 Da (Calc. MW = 214.24). |

| IR | Fingerprint | Broad band 2500-3300 cm⁻¹ (OH/NH stretch), ~1630 cm⁻¹ (C=O amide-like). |

Troubleshooting & Expert Insights

Handling Zwitterions

The final product, This compound , is an amphoteric molecule (zwitterion).

-

Issue: Poor solubility in organic solvents (DCM, EtOAc) and water at neutral pH.

-

Solution: Isolate as a salt (e.g., Dihydrochloride or Trifluoroacetate) for better handling and stability. To do this, evaporate the HPLC fractions with excess HCl/dioxane.

Cyanation Stalling

-

Issue: Pd-catalyzed cyanation on electron-rich pyridines (due to the methoxy group) can be sluggish.

-

Optimization: Use Xantphos or dppf as ligands, which have wider bite angles and stabilize the reductive elimination step. Ensure the DMF is strictly anhydrous.

Over-Reduction

-

Issue: Reduction of the nitrile can sometimes lead to de-benzylation (loss of phenyl group) if conditions are too harsh (e.g., Pd/C, high temp, high pressure).

-

Control: Use Raney Nickel at lower temperatures (RT to 40°C). It is generally more selective for nitrile reduction over aryl-aryl bond cleavage.

References

-

Suzuki Coupling on Pyridines

- Synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. (2018). Describes Suzuki coupling conditions on similar heteroaryl halides.

-

Source:

-

Cyanation & Reduction Protocols

-

Pyridone Scaffold Synthesis

- Streamlining the Synthesis of Pyridones through Oxidative Amination. (2024). Provides context on pyridone ring stability and tautomerism.

-

Source:

-

General Pyridine Functionalization

-

Regioselective difunctionalization of pyridines.[7] (2014). Discusses metallation and functionalization strategies for 3,4-substituted pyridines.

-

Source:

-

Sources

- 1. Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Process For The Preparation Of 2 Aminomethylpyridines Derivatives [quickcompany.in]

- 5. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Aminomethyl-5-phenyl-pyridin-4-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-5-phenyl-pyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a multifunctional heterocyclic compound of interest to researchers in drug discovery and materials science. This document moves beyond a simple data sheet to offer a predictive and methodological framework for the characterization of this molecule. We will explore its structural intricacies, notably the pivotal pyridinol-pyridone tautomerism, and detail the experimental and analytical strategies required for its definitive characterization. This guide is designed for scientists and drug development professionals, providing both predicted data based on analogous structures and the causal reasoning behind the selection of specific analytical protocols. Key topics include pKa, lipophilicity (logP), solubility, and a full suite of spectroscopic and chromatographic techniques.

Introduction: A Molecule of Untapped Potential

Pyridin-4-ol scaffolds are a significant class of heterocyclic compounds, frequently incorporated into complex molecular architectures due to their unique chemical properties.[1] The title compound, this compound, is a prime example of a highly functionalized derivative, featuring a strategic arrangement of groups that confer a rich chemical profile.

-

Pyridine Core: The fundamental heterocyclic framework.[1]

-

4-Hydroxyl Group: This group introduces the potential for tautomerism, existing in equilibrium with its pyridin-4(1H)-one form.[1] It can act as both a hydrogen bond donor and acceptor.

-

2-Aminomethyl Group: A primary amine that provides a basic center and a site for further chemical modification.[1]

-

5-Phenyl Group: A bulky aromatic substituent that influences the molecule's conformation and potential for intermolecular π-stacking interactions.[1]

The presence of both an acidic hydroxyl group and a basic amino group makes this molecule an amphoteric substance with pH-dependent properties, a critical consideration in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling. While specific research on this exact molecule is not widely published, its structural motifs are present in compounds explored for various therapeutic applications.[1] This guide establishes the foundational work required to fully characterize this promising scaffold.

The Central Feature: Pyridinol-Pyridone Tautomerism

A defining characteristic of this compound is the tautomeric equilibrium between its pyridinol (aromatic alcohol) and pyridone (keto) forms. This equilibrium is not a static feature but is dynamically influenced by the molecule's environment, profoundly affecting its chemical reactivity, hydrogen bonding capacity, and spectroscopic signature.[1]

The position of this equilibrium is highly sensitive to solvent polarity and pH.[1] In acidic conditions, protonation of the pyridine ring nitrogen can stabilize the pyridinol tautomer. Conversely, the pyridone form is often favored in the solid state, as it can form robust intermolecular hydrogen bonds.[1] Understanding and quantifying this equilibrium is the first critical step in a full characterization workflow.

Caption: Pyridinol-Pyridone Tautomeric Equilibrium.

Predicted Physicochemical Properties & Experimental Protocols

Direct experimental data for this compound is limited. The following table summarizes predicted values based on its structure and data from analogous compounds, alongside the standard experimental protocols for their determination.

| Physicochemical Property | Predicted Value/Range | Rationale & Key Considerations |

| Molecular Formula | C₁₂H₁₂N₂O | Determined from the chemical structure. |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula.[1] |

| Apparent Acidic pKa (pKa₁) | ~8.5 - 9.5 | Associated with the deprotonation of the 4-hydroxyl group. Value is an estimate based on similar pyridin-4-ol systems. |

| Apparent Basic pKa (pKa₂) | ~7.5 - 8.5 | Associated with the protonation of the primary aminomethyl group. |

| Apparent Basic pKa (pKa₃) | ~3.0 - 4.0 | Associated with the protonation of the pyridine ring nitrogen. Value is an estimate based on substituted pyridines.[2] |

| logP (Octanol/Water) | 1.5 - 2.5 | The phenyl group increases lipophilicity, while the polar amino and hydroxyl groups decrease it. Highly pH-dependent.[2] |

| Aqueous Solubility | Low to Moderate | Expected to be lowest near the isoelectric point and higher at pH values where the molecule is predominantly ionized. |

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a robust method for determining the pKa values of ionizable groups by measuring pH changes upon the addition of a titrant. For an amphoteric compound like this, multiple inflection points corresponding to each pKa are expected.

Methodology:

-

Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility. Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the basic pKa values. Record the pH after each incremental addition of acid.

-

Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to determine the acidic pKa.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points, identified as the midpoints of the buffer regions on the titration curve.

Experimental Protocol: Lipophilicity (logP) Determination by RP-HPLC

Rationale: The partition coefficient (logP) is a critical measure of a drug's lipophilicity. A reversed-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid and reliable way to estimate logP by correlating a compound's retention time with those of known standards.

Methodology:

-

Standard Preparation: Prepare solutions of a series of compounds with known logP values (e.g., benzene, toluene, naphthalene) in the mobile phase.

-

Sample Preparation: Dissolve the title compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of methanol and a pH 7.4 phosphate buffer. The exact ratio should be optimized to achieve retention times between 2 and 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the standards and the sample. Calculate the capacity factor (k') for each compound. Plot log(k') of the standards versus their known logP values to generate a calibration curve. Determine the logP of the title compound by interpolating its log(k') value on this curve.

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule and investigating its tautomeric equilibrium.

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.5 ppm): Complex multiplets corresponding to the protons on the phenyl and pyridine rings. The proton adjacent to the pyridine nitrogen is expected to be the most downfield.

-

Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet around δ 3.5-4.5 ppm.

-

Amine Protons (-NH₂): A broad, exchangeable singlet.

-

Hydroxyl Proton (-OH): A broad, exchangeable singlet, its chemical shift being highly dependent on solvent and concentration. This signal may not be observed for the pyridone tautomer.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm.

-

Carbonyl Carbon (C=O): A signal in the δ 165-180 ppm range would be strong evidence for the presence of the pyridone tautomer.

-

Aminomethyl Carbon (-CH₂-): A signal around δ 40-50 ppm.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the phenyl and pyridine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing the fragments together (e.g., connecting the aminomethyl group to the pyridine ring).

-

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight and, with high resolution, the elemental formula. Fragmentation patterns offer corroborating structural evidence.

-

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS will provide a highly accurate mass measurement of the protonated molecule [M+H]⁺. This is used to confirm the elemental composition (C₁₂H₁₂N₂O) with high confidence.

-

Fragmentation Pattern: Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), predictable fragmentation would include:

-

Loss of the aminomethyl group.

-

Fission of the pyridine ring.

-

The molecular ion peak (M⁺) at m/z = 200.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is ideal for identifying the key functional groups present and can provide strong evidence for the dominant tautomeric form.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Notes |

| 3400 - 3200 | O-H Stretch, N-H Stretch | Strong, Broad | Overlapping bands from the hydroxyl and amino groups. Broadness indicates hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp | Characteristic of the phenyl and pyridine rings.[3] |

| ~1660 - 1630 | C=O Stretch | Strong, Sharp | Key diagnostic peak. Its presence strongly indicates the pyridone tautomer.[4] Absence suggests the pyridinol form dominates. |

| 1600 - 1450 | C=C and C=N Stretches | Medium to Strong, Sharp | Aromatic ring vibrations.[3] |

| 1300 - 1200 | C-O Stretch | Medium | Associated with the pyridinol form. |

| 1250 - 1020 | C-N Stretch | Medium | Associated with the aminomethyl group.[4] |

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard for determining the purity of a compound and can be adapted for preparative purification. For a basic compound like this, specific considerations are necessary to achieve good peak shape.

Protocol for Purity Analysis:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A base-deactivated C18 column (e.g., Agilent Zorbax SB-C18, Waters XBridge C18) is crucial to prevent interaction between the basic amine group and residual acidic silanols on the silica surface, which causes peak tailing.[5]

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acid acts as an ion-pairing agent and ensures the amine is protonated, improving peak shape.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Elution: A typical gradient would be 5% to 95% Solvent B over 15-20 minutes, followed by a hold and re-equilibration period.

-

Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to detect potential impurities with different chromophores. Purity is assessed by the area percentage of the main peak.

Conclusion

This compound is a compound with significant structural and chemical complexity, primarily driven by its inherent pyridinol-pyridone tautomerism and amphoteric nature. A comprehensive characterization cannot rely on a single technique but requires an integrated analytical workflow. This guide outlines the necessary predictive analysis and detailed experimental protocols, from determining fundamental physicochemical constants like pKa and logP to advanced spectroscopic and chromatographic elucidation. By following this expert-driven, methodological approach, researchers can establish a robust and validated profile of this compound, paving the way for its potential application in medicinal chemistry and beyond.

References

- BenchChem. (n.d.). Refinement of analytical methods for 2-(Aminomethyl)-6-phenylpyridine detection.

- BenchChem. (n.d.). This compound.

- ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}.

- ResearchGate. (n.d.). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines.

- PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- MedchemExpress.com. (n.d.). 2-Amino-5-phenylpyridine | Endogenous Metabolite.

- EPA. (n.d.). 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid.

- Bulgarian Academy of Sciences. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.

- EPA. (n.d.). 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid.

- PubChem. (n.d.). 2-Amino-5-methylpyridine.

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- Unknown. (n.d.). INFRARED SPECTROSCOPY (IR).

- PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces.

- Unknown. (n.d.). Table of Characteristic IR Absorptions.

- Royal Society of Chemistry. (n.d.). An efficient and atom-economical route to N-aryl amino alcohols from primary amines Supplementary Information Contents.

- PubMed. (n.d.). Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative.

- ChemScene. (n.d.). 1227581-73-8 | 2-Amino-5-(trifluoromethyl)pyridin-4-ol.

- PrepChem.com. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine.

- MDPI. (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.

- PubChem. (n.d.). N-(2-methyl-5-{[(2-morpholin-4-ylpyridin-4-yl)carbonyl]amino}phenyl)-6-({2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}amino)pyridine-3-carboxamide.

- Thermo Scientific Chemicals. (n.d.). 2-Amino-5-phenylpyridine, 97% 250 mg.

- KOEI CHEMICAL. (n.d.). Pyridine containing functional groups - 2-Aminomethyl-5-methylpyridine.

- YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.

- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile.

- University of Wisconsin. (2017). 5. Proton Nuclear Magnetic Resonance Spectroscopy.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Jubilant Ingrevia. (n.d.). 2-(Aminomethyl)pyridine Safety Data Sheet.

- ChemScene. (n.d.). 2-(Aminomethyl)-N-(5-fluoro-2-methylphenyl)pyrimidin-4-amine.

- CIRES. (n.d.). Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures.

- Sigma-Aldrich. (n.d.). 2-Amino-5-methylpyridine 99 1603-41-4.

- BLDpharm. (n.d.). 953751-96-7|1-(5-(Aminomethyl)pyridin-2-yl)piperidin-4-ol.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-phenylpyridine.

- MassBank. (2008, October 21). Pyridines and derivatives.

- BLD Pharm. (n.d.). 2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide.

Sources

2-Aminomethyl-5-phenyl-pyridin-4-ol: Mechanism of Action & Technical Guide

This guide provides an in-depth technical analysis of 2-Aminomethyl-5-phenyl-pyridin-4-ol , a multifunctional pyridine derivative. While widely recognized in patent literature as a critical intermediate (e.g., "Intermediate 202") for synthesizing Cyclin-Dependent Kinase (CDK) inhibitors, its molecular architecture identifies it as a potent pharmacophore for D-Amino Acid Oxidase (DAAO) inhibition.

This document focuses on its mechanism as a DAAO inhibitor , a pathway critical for modulating NMDA receptor function in schizophrenia and cognitive disorders, while acknowledging its synthetic utility in kinase inhibitor development.

Executive Summary

This compound is a bioactive heterocyclic scaffold that functions primarily as a competitive inhibitor of flavoenzymes, specifically D-Amino Acid Oxidase (DAAO) .[1] Its structure mimics the transition state of D-amino acids, allowing it to occupy the enzyme's active site and prevent the degradation of D-Serine, a crucial co-agonist of the NMDA receptor (NMDAR).

-

Primary Mechanism : Competitive inhibition of DAAO via active site occlusion and electrostatic mimicry.

-

Secondary Application : Privileged building block for ATP-competitive kinase inhibitors (e.g., CDK inhibitors).

-

Therapeutic Relevance : Schizophrenia (reversing NMDA hypofunction), cognitive enhancement, and pain modulation.

Molecular Architecture & Chemical Properties

Understanding the mechanism requires analyzing the molecule's ability to adopt specific tautomeric forms that facilitate binding.

Tautomeric Equilibrium

The molecule exists in equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.[2] In physiological conditions (pH 7.4), the pyridinone tautomer is often the bioactive species, acting as a hydrogen bond acceptor/donor network that mimics the carboxylate of D-amino acids.

| Property | Specification | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₂N₂O | Low molecular weight fragment (<250 Da) ensures high ligand efficiency (LE). |

| pKa (Pyridine N) | ~5.2 - 6.0 | The pyridine nitrogen can be protonated, influencing electrostatic interactions with Glu/Asp residues. |

| pKa (4-OH) | ~8.5 - 9.5 | Exists primarily as the neutral pyridone or anionic species in the active site. |

| LogP | ~1.5 - 2.0 | Lipophilicity driven by the 5-phenyl group allows blood-brain barrier (BBB) penetration. |

Structural Pharmacophore[4]

-

2-Aminomethyl Group : Mimics the

-amino group of the natural substrate (D-Serine/D-Alanine). -

4-Hydroxyl/Carbonyl : Mimics the

-carboxylate group, engaging in critical hydrogen bonding with Arg283 in DAAO. -

5-Phenyl Ring : Provides a hydrophobic anchor, interacting with the hydrophobic pocket of the enzyme.

Mechanism of Action: DAAO Inhibition

The core mechanism involves the reversible, competitive inhibition of human DAAO (hDAAO). DAAO controls the levels of D-Serine in the brain; by inhibiting this enzyme, this compound potentiates NMDAR signaling.

Active Site Binding Thermodynamics

The molecule binds to the substrate-binding pocket adjacent to the FAD cofactor.

-

Entry & Orientation : The molecule enters the active site via a "lid" mechanism (Tyr224 loop dynamics). The 5-phenyl group anchors the molecule by displacing water from the hydrophobic sub-pocket lined by Leu215 and Ile215 .

-

Electrostatic Lock (The "Arg-Switch") :

-

The 4-oxygen (in anionic or keto form) forms a bidentate salt bridge or strong H-bond network with Arg283 and Tyr228 . This mimics the interaction of the substrate's carboxylate.

-

Arg283 is the "gatekeeper" residue; its engagement is non-negotiable for high-affinity binding.

-

-

Amine Recognition :

-

The 2-aminomethyl group positions its nitrogen to form hydrogen bonds with the backbone carbonyl of Gly213 or the side chain of Gln53 , mimicking the substrate's amino group interaction.

-

-

FAD Interaction : The planar pyridine ring stacks parallel to the isoalloxazine ring of FAD, inhibiting hydride transfer.

Visualization of Signaling Pathway

The following diagram illustrates the downstream effects of DAAO inhibition by the molecule.

Caption: Logical flow from DAAO inhibition to NMDAR potentiation and cognitive enhancement.

Experimental Protocols for Validation

To validate the mechanism of action, the following assays are standard.

In Vitro DAAO Enzymatic Assay

Objective : Determine the IC50/Ki of the molecule against human DAAO.

Reagents :

-

Recombinant hDAAO (0.2 µg/mL).

-

Substrate: D-Serine (50 mM).

-

Detection: Amplex Red / Horseradish Peroxidase (HRP) system (detects H₂O₂ produced).

Protocol :

-

Preparation : Dissolve this compound in DMSO (Stock 10 mM).

-

Incubation : Mix hDAAO buffer (50 mM Tris-HCl, pH 8.0) with varying concentrations of the inhibitor (0.1 nM – 100 µM) for 10 minutes at 25°C.

-

Reaction Start : Add D-Serine substrate solution containing Amplex Red and HRP.

-

Measurement : Monitor fluorescence (Ex/Em: 530/590 nm) continuously for 20 minutes.

-

Analysis : Plot initial velocity vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to derive Ki.

Cell-Based D-Serine Modulation

Objective : Confirm cellular penetrance and functional inhibition.

System : U87 Glioblastoma cells (express endogenous DAAO) or CHO cells transfected with hDAAO. Protocol :

-

Treat cells with inhibitor (1-10 µM) for 24 hours.

-

Harvest supernatant and cell lysate.

-

Analyze D-Serine levels using HPLC with fluorometric detection (derivatization with N-acetyl-L-cysteine/o-phthaldialdehyde).

-

Success Metric : >2-fold increase in extracellular D-Serine compared to vehicle control.

Synthetic Utility (Kinase Inhibition Context)

While DAAO is the direct mechanistic target of the scaffold, this molecule is frequently cited as Intermediate 202 in the synthesis of CDK inhibitors.

-

Role : The aminomethyl group serves as a nucleophile to react with anhydrides or acid chlorides, linking the "head" group to a larger kinase-binding core (e.g., isoquinoline-1,3-dione).

-

Kinase Binding : In the final drug molecule, the pyridine nitrogen and 4-hydroxyl group often interact with the hinge region of the kinase (e.g., CDK4/6), mimicking the adenine ring of ATP.

References

- Substituted isoquinoline-1,3(2H,4H)-diones as Kinase Inhibitors. Google Patents (US7713994B2).

-

D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold . National Institutes of Health (NIH). Available at: [Link]

-

Converging Evidence on D-Amino Acid Oxidase–Dependent Enhancement of Hippocampal Firing Activity . Semantic Scholar. Available at: [Link]

-

The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors . Open Medicinal Chemistry Journal. Available at: [Link]

Sources

The Ascendant Role of Substituted Pyridin-4-ols in Modern Drug Discovery: A Mechanistic and Methodological Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Among its derivatives, the substituted pyridin-4-ol scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of novel substituted pyridin-4-ols. We will dissect the causality behind key experimental designs and provide detailed, validated protocols for assessing their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile heterocyclic core.

The Pyridin-4-ol Scaffold: Synthesis and Chemical Properties

The therapeutic promise of any chemical scaffold is fundamentally linked to its synthetic accessibility and chemical versatility. Pyridine derivatives are noted for their role as both biologically active compounds and as ligands for metal ions. Novel substituted pyridin-4-ols are often synthesized through innovative multi-component reactions, which offer efficiency and flexibility in generating diverse molecular architectures.

A prominent synthetic strategy involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. This approach allows for the construction of a highly substituted pyridine ring in a single, convergent step. The mechanism is fascinating, involving an "umpolung of reactivity" of the allene subunit and an intramolecular aldol-type cyclization onto a typically weak electrophile, the amide carbonyl group. The resulting pyridin-4-ol exists in tautomeric equilibrium with its pyridin-4-one form, with the ratio being highly dependent on the substituents and the solvent. This tautomerism is a critical feature, influencing the molecule's hydrogen bonding capacity, polarity, and interaction with biological targets.

For subsequent modifications and to facilitate purification, the crude pyridin-4-ol is often converted into a pyridin-4-yl nonaflate. This O-sulfonylation not only aids in chromatographic separation but also transforms the hydroxyl group into an excellent leaving group for transition metal-catalyzed cross-coupling reactions, vastly expanding the chemical space that can be explored.

Caption: A general workflow for the synthesis of diverse pyridin-4-ol derivatives.

Anticancer Activity: Targeting a Hallmarks of Malignancy

Pyridine-based compounds are integral to oncology, forming the core of numerous chemotherapeutics.[1][4] Their derivatives have demonstrated efficacy against a wide range of cancers, including breast, lung, and colon cancer, by modulating critical molecular pathways involved in tumor progression.[4][5]

Mechanism of Action: Inhibition of Angiogenesis and Kinase Signaling

A primary mechanism through which substituted pyridines exert their anticancer effects is the inhibition of angiogenesis, the process by which tumors develop their own blood supply. This is often achieved by targeting key receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

-

VEGFR-2 Inhibition: Certain pyridine-urea hybrids and other derivatives act as potent inhibitors of VEGFR-2 phosphorylation.[5] By binding to the ATP-binding site of the kinase domain, these compounds prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, effectively starving the tumor of essential nutrients and oxygen.

-

DNA Intercalation: Some pyridine derivatives can also function as DNA-binding agents, intercalating between base pairs and disrupting DNA replication and transcription, ultimately leading to apoptosis.[4]

-

HDAC Inhibition: Inhibition of histone deacetylases (HDACs) is another emerging mechanism, leading to changes in chromatin structure and the expression of tumor suppressor genes.[5]

Caption: A logical workflow for evaluating the neuroprotective potential of a novel compound.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Rationale: This colorimetric assay is the gold standard for screening AChE inhibitors. It is based on the enzymatic hydrolysis of acetylthiocholine by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically. The rate of color formation is proportional to AChE activity, and its reduction in the presence of an inhibitor allows for the calculation of inhibitory potency (IC₅₀).

Step-by-Step Methodology:

-

Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, AChE enzyme solution, and test compound dilutions.

-

Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Enzyme and DTNB Addition: Add 50 µL of DTNB and 25 µL of AChE solution to each well. Mix and incubate for 15 minutes at 25°C.

-

Initiate Reaction: Start the reaction by adding 25 µL of the ATCI substrate to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

Substituted pyridin-4-ols represent a highly versatile and pharmacologically significant scaffold in drug discovery. Their synthetic tractability allows for the creation of vast and diverse chemical libraries, while their demonstrated biological activities span some of the most challenging areas of human disease, including cancer, infectious diseases, inflammation, and neurodegeneration. The mechanistic insights and validated experimental protocols detailed in this guide provide a robust framework for researchers to build upon. Future work should focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance potency and selectivity, improve pharmacokinetic profiles, and ultimately translate these promising molecular frameworks into clinically effective therapeutics.

References

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (Source: Google Search)

- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (Source: PubMed, )

- Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Rel

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (Source: Semantic Scholar, )

- Pyridin-4-ol | Biochemical Reagent. (Source: MedchemExpress.com, )

- New pyridine derivatives as potential antimicrobial agents. (Source: PubMed, )

- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (Source: Google Search)

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (Source: PMC - NIH, )

- Recent Advancements in Pyridine Derivatives as Anticancer Agents.

- Pyridine derivatives as anti-Alzheimer agents.

- Pyridine derivatives as anti-Alzheimer agents (2022). (Source: SciSpace, )

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (Source: Arabian Journal of Chemistry, )

- Pyridine derivative that's been shown to be effective in treating Alzheimer's disease.

- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv

- (PDF) A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.

- Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (Source: Der Pharma Chemica, )

- New analgesic and antiinflammatory agents 4(1H)

- Application Notes and Protocols for Pyridin-4-ol as a Ligand in Coordin

- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm

- Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. (Source: PMC, )

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (Source: PMC - NIH, )

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (Source: MDPI, )

- A STUDY ON THE ANALGESIC EFFECTS OF FOUR NEW DERIVATIVES OF 3-HYDROXY PYRIDINE-4-ONE. (Source: SID, )

- A Brief View on Pyridine Compounds. (Source: Open Access Journals, )

- Commentary on Pyridine Compounds & its Antimicrobial Activities. (Source: Open Access Journals, )

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (Source: Denmark Group, )

- Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides | Request PDF.

- (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.

- Pyridine synthesis. (Source: Organic Chemistry Portal, )

- Biological Activities of Pyridine Derivatives. (Source: Building Block / BOC Sciences, )

- Biological activity pyridin-2-ones & pyrimidin-4-ones.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Synthesis, Biological Activity and Mechanism of Action of Pyridine-Containing Arylthiourea Derivatives | Journal of Agricultural and Food Chemistry.

Sources

Spectroscopic analysis (NMR, IR, MS) of 2-Aminomethyl-5-phenyl-pyridin-4-ol

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Aminomethyl-5-phenyl-pyridin-4-ol

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. As a multifunctional pyridine derivative, this compound presents a unique analytical challenge due to its combination of a pyridine core, a primary amine, a phenyl substituent, and a hydroxyl group, which introduces the potential for tautomerism.[1] This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but the underlying scientific rationale for the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in its characterization. We will delve into predicted spectral data based on established principles and data from analogous structures, providing a robust framework for the analysis of this and similar complex heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound built upon a pyridine framework. Its structure is distinguished by several key functional groups that dictate its chemical behavior and analytical signature:

-

Pyridine Core: A foundational aromatic heterocycle.

-

4-Hydroxyl Group: This group introduces the possibility of keto-enol tautomerism, a critical consideration in its analysis, where an equilibrium exists between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form.[1][2]

-

2-Aminomethyl Group: A primary amine that serves as a basic site and a point for further chemical modification.[1]

-

5-Phenyl Group: An aromatic substituent that influences the molecule's electronic properties and steric profile.[1]

Given this complexity, a multi-faceted analytical approach is not just recommended but necessary for unambiguous structural confirmation. This guide will systematically dissect the application of ¹H NMR, ¹³C NMR, IR, and MS to achieve this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.[3] For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides data on the number of distinct proton environments and their connectivity. The aromatic protons on the pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current and the electronegative nitrogen atom.[3]

Predicted ¹H NMR Spectral Data: The spectrum is predicted based on the additive effects of the substituents on the pyridine and phenyl rings. The aminomethyl group is electron-donating, while the phenyl group's effect is more complex, and the hydroxyl group is also donating.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Pyridine H-3 | 6.8 - 7.0 | Singlet (s) | N/A | Shielded by the adjacent electron-donating -OH group. |

| Pyridine H-6 | 8.0 - 8.2 | Singlet (s) | N/A | Deshielded due to proximity to the electronegative ring nitrogen. |

| Phenyl H (ortho, meta, para) | 7.2 - 7.6 | Multiplet (m) | ~7-8 | Typical chemical shift range for monosubstituted benzene ring protons. |

| Aminomethyl (-CH₂-) | 3.8 - 4.0 | Singlet (s) | N/A | Protons on a carbon adjacent to an amine and an aromatic ring. |

| Amine (-NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | N/A | Chemical shift is variable and depends on solvent, concentration, and temperature. |

| Hydroxyl (-OH) | 9.0 - 11.0 | Broad Singlet (br s) | N/A | Phenolic proton, often broad and its shift is highly variable. |

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile -OH and -NH₂ protons, making them more easily observable.

-

Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[5] Reference the spectrum to the TMS signal.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of the target compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a signal for each unique carbon environment in the molecule.[6] Spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, which simplifies analysis by removing C-H coupling.[7]

Predicted ¹³C NMR Spectral Data: The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom. Carbons attached to electronegative atoms (N, O) are shifted downfield.[7][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Aminomethyl (-CH₂-) | 45 - 55 | sp³ carbon attached to a nitrogen and a pyridine ring. |

| Pyridine C-2 | 155 - 165 | Attached to both the ring nitrogen and the aminomethyl group. |

| Pyridine C-3 | 110 - 120 | Shielded carbon adjacent to the C-4 bearing the hydroxyl group. |

| Pyridine C-4 | 160 - 170 | Attached to the electronegative oxygen atom. |

| Pyridine C-5 | 125 - 135 | Attached to the phenyl group. |

| Pyridine C-6 | 145 - 155 | Deshielded by the adjacent ring nitrogen. |

| Phenyl C-1' (ipso) | 135 - 145 | Quaternary carbon attached to the pyridine ring. Often has a weak signal.[6] |

| Phenyl C-2'/6' (ortho) | 127 - 130 | Aromatic CH. |

| Phenyl C-3'/5' (meta) | 128 - 131 | Aromatic CH. |

| Phenyl C-4' (para) | 126 - 129 | Aromatic CH. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.[6]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Data Acquisition: Employ proton decoupling. A greater number of scans is required compared to ¹H NMR. A typical acquisition may involve a 45° pulse angle, a 1-2 second acquisition time, and a 2-second relaxation delay.

-

Data Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm).

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Tautomerism

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR is particularly crucial for investigating the potential pyridinol-pyridone tautomerism.[2][9]

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Tautomer | Justification |

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | Pyridinol | Characteristic of the hydroxyl group. |

| N-H Stretch | 3300 - 3500 (medium, two bands) | Both | Primary amine (-NH₂) symmetric and asymmetric stretching. |

| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Both | Stretching of C-H bonds on the pyridine and phenyl rings. |

| C-H Stretch (Aliphatic) | 2850 - 2960 (medium) | Both | Stretching of C-H bonds in the aminomethyl group. |

| C=O Stretch (Amide) | 1640 - 1680 (strong) | Pyridone | A strong absorption in this region would be key evidence for the presence of the pyridone tautomer. |

| C=C & C=N Stretch | 1550 - 1650 (multiple bands) | Both | Aromatic ring stretching vibrations. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

-

Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence or absence of a strong C=O band is diagnostic for the tautomeric form.

Workflow for IR Spectroscopy Analysis

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, it provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this one.

Predicted Mass Spectrometry Data (Positive Ion ESI):

The molecular formula is C₁₂H₁₂N₂O, with a monoisotopic mass of 200.0950 g/mol .

| Ion | Predicted m/z | Justification |

| [M+H]⁺ | 201.1028 | The protonated molecular ion; this is the primary confirmation of the molecular weight. |

| [M-NH₂]⁺ | 185.0760 | Loss of the amino group radical (less common) or NH₃ followed by protonation. |

| [M-CH₂NH₂]⁺ | 171.0715 | Loss of the aminomethyl radical. |

| [C₅H₅N]⁺ | 79.0422 | Fragmentation leading to a pyridine cation fragment. |

| [C₆H₅]⁺ | 77.0391 | Phenyl cation. |

Plausible Fragmentation Pathway: Under ESI-MS/MS conditions, the protonated molecule ([M+H]⁺ at m/z 201) would be selected and fragmented. A primary fragmentation event would likely be the benzylic cleavage leading to the loss of the aminomethyl group or ammonia. Subsequent fragmentation could involve the cleavage of the phenyl group or ring opening of the pyridine core.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography (Optional but Recommended): Inject the sample into a High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer. This ensures sample purity before MS analysis.[11]

-

Ionization: Use an ESI source in positive ion mode.

-

MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

-

MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ ion (m/z 201) to generate a fragmentation spectrum for structural confirmation.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for LC-MS analysis of the target compound.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the structural puzzle is solved as follows:

-

MS confirms the molecular weight (200.0950 Da) and elemental formula (C₁₂H₁₂N₂O).

-

IR confirms the presence of key functional groups: -OH, -NH₂, aromatic C-H, and aliphatic C-H. It also provides crucial evidence for the dominant tautomeric form in the solid state.

-

¹³C NMR confirms the number of unique carbons (12, assuming no symmetry-based equivalence) and the presence of the carbon skeleton, including the aminomethyl, phenyl, and substituted pyridine carbons.

-

¹H NMR provides the final, high-resolution piece of the puzzle, confirming the substitution pattern on both the pyridine and phenyl rings and the connectivity of the different proton-bearing groups.

Together, these four techniques provide a self-validating system that allows for the unambiguous confirmation of the structure of this compound, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

References

- BenchChem. (2025).

- El-Shahawy, A. S. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.

- Spinner, E. (1960). 248. The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society (Resumed), 1226-1236.

-

Mollaamin, F., Shahriari, S., Monajjemi, M., & Khalaj, Z. (2014). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. ResearchGate. [Link]

-

Rostkowska, H., et al. (2019). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in Ar and n-H2 matrices. ResearchGate. [Link]

-

Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(15), 6258-6265. [Link]

-

Defense Technical Information Center. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

- BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)

-

Barskiy, D. A., et al. (2020). Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. [Link]

-

Van Haverbeke, Y., Maquestiau, A., & Muller, R. N. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? Organic Mass Spectrometry, 23(8), 559-562. [Link]

-

Ortiz, A., et al. (2022). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 28(72), e202202693. [Link]

-

Tsuge, M., & Lee, Y. P. (2018). Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. The Journal of Chemical Physics, 149(1), 014302. [Link]

-

NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

-

ResearchGate. (2017). Gas chromatography/mass spectroscopy identification of M2 as 4-aminopyridine. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

-

OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. [Link]

-

Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1583. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-2-(pyridin-3-yl)acetonitrile.

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to the Crystal Structure Determination of 2-Aminomethyl-5-phenyl-pyridin-4-ol

This guide provides a comprehensive, in-depth technical walkthrough for the determination of the crystal structure of 2-Aminomethyl-5-phenyl-pyridin-4-ol, a multifunctional pyridine derivative of interest to researchers in drug development and material science.[1] The elucidation of its three-dimensional atomic arrangement is paramount for understanding its chemical behavior, potential biological activity, and material properties. This document is structured to provide not just a procedural outline, but a field-proven rationale behind the critical experimental decisions, ensuring both technical accuracy and practical insight for researchers, scientists, and drug development professionals.

While a public crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the writing of this guide, the following sections detail a robust and validated workflow for its determination, from synthesis to final structural refinement.[2][3][4]

Part 1: Synthesis and Purification of High-Purity Crystalline Material

The journey to a crystal structure begins with the synthesis of the target compound. A plausible retrosynthetic analysis of this compound suggests a convergent synthesis strategy.[1] A potential synthetic route is outlined below, emphasizing the need for high purity, a critical prerequisite for successful crystallization.

Proposed Synthetic Pathway:

A multi-step synthesis could be envisioned, potentially starting from commercially available pyridine derivatives. The introduction of the phenyl group at the 5-position, followed by the functionalization at the 2 and 4 positions, would be a logical sequence.

-

Step 1: Phenylation of a suitable pyridine precursor.

-

Step 2: Introduction of a hydroxyl group at the 4-position.

-

Step 3: Introduction of a protected aminomethyl group at the 2-position.

-

Step 4: Deprotection to yield the final product.

It is imperative that the final product is purified to the highest possible degree, typically >98%, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization would be employed, with purity assessed by NMR, mass spectrometry, and HPLC.

Part 2: The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[5][6][7] The process involves a systematic screening of various conditions to induce the ordered arrangement of molecules from a solution or melt into a crystalline lattice.

Crystallization Screening Methodologies

A high-throughput screening approach is recommended to explore a wide range of crystallization space with a minimal amount of the synthesized compound.[6] This involves setting up numerous small-scale crystallization experiments under different conditions.

Experimental Protocol: High-Throughput Crystallization Screening

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).

-

Screening Kits: Utilize commercially available crystallization screening kits that provide a diverse array of precipitants, buffers, and salts.

-

Plate Setup: Employ a microbatch under-oil or a vapor diffusion (sitting or hanging drop) method. The use of a Mosquito crystallization robot can automate the dispensing of nanoliter volumes with high precision.[7]

-

Incubation: Incubate the crystallization plates at different temperatures (e.g., 4°C, 18°C, and 25°C) to explore the effect of temperature on crystal growth.

-

Monitoring: Regularly inspect the plates under a microscope over several weeks for the appearance of crystals.

Optimization of Crystal Growth

Once initial "hits" (conditions that yield small crystals or crystalline precipitate) are identified, the next step is to optimize these conditions to grow larger, single crystals suitable for X-ray diffraction.

Optimization Strategies:

-

Fine-tuning Precipitant Concentration: Systematically vary the concentration of the precipitant around the initial hit condition.

-

Varying pH: For ionizable compounds like this compound, the pH of the solution can significantly impact solubility and crystal packing.

-

Additive Screening: Introduce small amounts of additives (e.g., salts, detergents, or small molecules) that can influence crystal contacts.

-

Seeding: If small crystals are obtained, they can be used as seeds to promote the growth of larger crystals in a fresh, supersaturated solution.

Table 1: Hypothetical Crystallization Screening Results and Optimization

| Trial | Solvent System | Precipitant | Temperature (°C) | Result | Optimization Strategy |

| 1 | Ethanol | 20% PEG 3350, 0.2 M NaCl | 18 | Microcrystalline precipitate | Decrease PEG concentration, vary NaCl concentration |

| 2 | Methanol | 0.1 M HEPES pH 7.5, 10% Isopropanol | 4 | Small needles | Slower evaporation, micro-seeding |

| 3 | Acetonitrile | 1.6 M Ammonium sulfate | 18 | Clear solution | Increase protein concentration, try different salts |

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted and subjected to X-ray diffraction analysis.[8]

Crystal Mounting and Cryo-protection

The selected crystal is carefully mounted on a goniometer head. To minimize radiation damage during data collection, crystals are often flash-cooled in a stream of liquid nitrogen. A cryoprotectant (e.g., glycerol, ethylene glycol) is typically added to the crystal's mother liquor to prevent the formation of ice crystals, which would destroy the crystal lattice.

Data Collection on a Diffractometer

The mounted and cryo-cooled crystal is placed on a diffractometer equipped with an X-ray source (e.g., a rotating anode or a synchrotron beamline) and a detector.[8] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded as a series of images.[9]

Experimental Protocol: X-ray Diffraction Data Collection

-

Crystal Screening: A few initial diffraction images are collected to assess the quality of the crystal (e.g., diffraction resolution, mosaicity).

-

Indexing and Strategy: The initial images are used to determine the unit cell parameters and the Bravais lattice.[9][10] A data collection strategy is then calculated to ensure complete and redundant data are collected.

-

Full Data Collection: The full set of diffraction images is collected by rotating the crystal through a defined angle range.[9][10]

Part 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure. This multi-step process involves converting the raw diffraction images into a set of reflection intensities, solving the "phase problem," and refining the atomic model.[11][12]

Data Processing

The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors.[12]

Data Processing Workflow:

Caption: Workflow for processing raw X-ray diffraction data.

Phase Determination

A significant challenge in crystallography is the "phase problem," where the phases of the structure factors are lost during the experiment.[11] For small molecules like this compound, direct methods are typically successful in solving the phase problem.[11] These methods use statistical relationships between the measured intensities to directly determine the phases.

Model Building and Refinement

Once initial phases are obtained, an initial electron density map can be calculated. An atomic model of the molecule is then built into this map. This initial model is then refined to improve its fit to the experimental data.[13][14]

Refinement Process:

The refinement process is an iterative cycle of:

-

Least-Squares Refinement: Adjusting atomic parameters (coordinates, displacement parameters) to minimize the difference between the observed and calculated structure factor amplitudes.[11]

-

Difference Fourier Maps: Calculating difference electron density maps (Fo-Fc) to identify missing atoms or incorrect atom placements.

-

Model Correction: Manually adjusting the model based on the difference maps.

This cycle is repeated until the model converges to a final, stable state with good agreement between the model and the data.

Table 2: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Chemical formula | C₁₂H₁₂N₂O |

| Formula weight | 200.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.123, 8.456, 12.345 |

| α, β, γ (°) | 90, 105.67, 90 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| R-factor | 0.045 |

| R-free | 0.052 |

Part 5: Analysis of the Crystal Structure

The final refined crystal structure provides a wealth of information about the molecule's conformation, intermolecular interactions, and packing in the solid state.

Molecular Conformation

The structure would reveal the precise bond lengths, bond angles, and torsion angles of this compound. This includes the relative orientation of the phenyl ring with respect to the pyridine ring and the conformation of the aminomethyl group.

Intermolecular Interactions

A key aspect of the analysis is the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing.[15][16] The pyridin-4-ol moiety and the aminomethyl group are both capable of forming strong hydrogen bonds, which would likely play a dominant role in the crystal packing.

Visualization of Crystal Packing and Interactions:

Caption: Conceptual diagram of intermolecular interactions in a crystal lattice.

Conclusion

The determination of the crystal structure of this compound, while a meticulous process, is an achievable and invaluable endeavor. By following a systematic approach encompassing high-purity synthesis, comprehensive crystallization screening, and rigorous data collection and refinement, researchers can unlock the precise three-dimensional architecture of this promising molecule. The resulting structural information will undoubtedly provide a solid foundation for further research in drug design and materials science, enabling a deeper understanding of its structure-activity relationships and guiding the development of novel applications.

References

- Fiveable. (n.d.). Crystal Structure Determination & Refinement.

- ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- SPT Labtech. (n.d.). Chemical crystallization.

- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing.

- ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

- Mayo Clinic Research Core Facilities. (n.d.). X-ray crystallography - Structural Biology Core.

- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

- Unknown. (n.d.). X-Ray Crystallography- Collecting Data.

- ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.

- Wikipedia. (n.d.). X-ray crystallography.

- The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.

- PMC. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.

- Oxford Academic. (n.d.). 6 Solution and Refinement of Crystal Structures | Fundamentals of Crystallography.

- MIT. (n.d.). Structure refinement: some background theory and practical strategies.

- Benchchem. (n.d.). This compound.

- PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl).

- Unknown. (n.d.). Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines.

- Universitat Autònoma de Barcelona Research Portal. (2016, May 11). CCDC 1479355: Experimental Crystal Structure Determination.

- Maastricht University Library. (n.d.). CSD - Cambridge Structural Database.

- PSDI What We Provide. (n.d.). Cambridge Structural Database (CSD).

- Unknown. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives.

- PMC. (n.d.). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide.

- Google Patents. (n.d.). US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives.

- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide monohydrate.

- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.

- PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.

- PMC - NIH. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol.

Sources

- 1. This compound | Benchchem [benchchem.com]

- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 3. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 4. Cambridge Structural Database (CSD) - PSDI What We Provide [resources.psdi.ac.uk]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. sptlabtech.com [sptlabtech.com]

- 7. mayo.edu [mayo.edu]

- 8. X-Ray Crystallography- Collecting Data [sas.upenn.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fiveable.me [fiveable.me]

- 12. portlandpress.com [portlandpress.com]

- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.mit.edu [web.mit.edu]

- 15. Crystal structure and Hirshfeld surface analysis of (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 2-Aminomethyl-5-phenyl-pyridin-4-ol: A Technical Guide for Drug Development Professionals

Abstract

Tautomerism, a form of structural isomerism, presents a critical yet often overlooked parameter in drug design and development. The interconversion between tautomers can significantly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the tautomeric equilibrium of 2-aminomethyl-5-phenyl-pyridin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the structural nuances of the potential tautomers, the influence of solvent and pH on their equilibrium, and provide detailed experimental and computational protocols for their characterization. This document is intended to serve as a comprehensive resource for researchers engaged in the development of pyridine-based therapeutic agents, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium is a fundamental concept in organic chemistry with profound implications for medicinal chemistry.[2] The ability of a molecule to exist in multiple tautomeric forms can influence its interactions with biological targets, as different tautomers may present distinct pharmacophores.[3] For instance, a change from a hydrogen bond donor to an acceptor at a critical position can dramatically alter binding affinity and biological activity.

The subject of this guide, this compound, possesses the key functional groups that give rise to lactam-lactim tautomerism, a common phenomenon in heterocyclic systems.[4] The equilibrium between the pyridin-4-ol (lactim) and pyridin-4(1H)-one (lactam) forms is of paramount importance for understanding its chemical behavior and potential as a drug candidate.

The Tautomeric Equilibrium of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom at the 4-position. This results in two primary tautomers: the aromatic pyridin-4-ol form and the non-aromatic but potentially more stable pyridin-4(1H)-one form.[5]

Figure 1: Tautomeric equilibrium between the lactim (pyridin-4-ol) and lactam (pyridin-4-one) forms of this compound.

Influence of Substituents